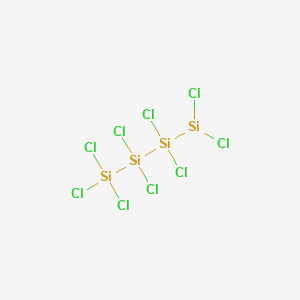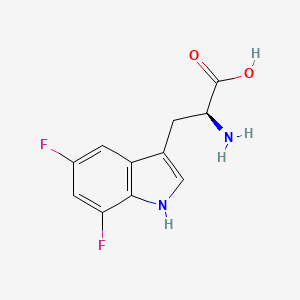
5,7-Difluoro-L-tryptophan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Difluoro-L-tryptophan: is a fluorinated derivative of the essential amino acid tryptophanFluorinated amino acids, including this compound, are known for their unique properties, such as increased protein stability and altered enzyme kinetics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Difluoro-L-tryptophan typically involves the biotransformation of serine and a substituted indole using tryptophan synthase. For instance, a solution of 5,6-difluoro-1H-indole in methanol is added to a reaction buffer containing serine and tryptophan synthase cell lysate . This method allows for the efficient production of fluorinated tryptophan derivatives.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but the enzymatic synthesis approach mentioned above can be scaled up for larger production. The use of biocatalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5,7-Difluoro-L-tryptophan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different fluorinated derivatives.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Reagents like halogenating agents or nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions include various fluorinated tryptophan derivatives, which can be used in further chemical and biological studies .
Scientific Research Applications
5,7-Difluoro-L-tryptophan has a wide range of applications in scientific research:
Chemistry: It is used as a probe to study enzyme mechanisms and protein-ligand interactions.
Biology: The compound is incorporated into proteins to study their structure and function using techniques like NMR spectroscopy.
Medicine: Fluorinated amino acids, including this compound, are explored for their potential in developing therapeutic proteins and vaccines.
Industry: The compound’s stability and reactivity make it useful in the synthesis of pharmaceuticals and other bioactive molecules
Mechanism of Action
The mechanism of action of 5,7-Difluoro-L-tryptophan involves its incorporation into proteins, where it can alter their stability and function. The fluorine atoms in the compound form strong covalent bonds with carbon, impacting neighboring groups and enhancing protein folds’ stability. This makes it a valuable tool for studying enzyme kinetics and protein-protein interactions .
Comparison with Similar Compounds
- 5-Fluorotryptophan
- 6-Fluorotryptophan
- 7-Fluorotryptophan
Comparison: 5,7-Difluoro-L-tryptophan is unique due to the presence of two fluorine atoms at positions 5 and 7 on the indole ring. This dual fluorination enhances its stability and reactivity compared to other fluorinated tryptophan derivatives. The compound’s unique properties make it a valuable tool for studying protein structure and function, as well as for developing therapeutic proteins .
Properties
CAS No. |
53314-96-8 |
|---|---|
Molecular Formula |
C11H10F2N2O2 |
Molecular Weight |
240.21 g/mol |
IUPAC Name |
(2S)-2-amino-3-(5,7-difluoro-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H10F2N2O2/c12-6-2-7-5(1-9(14)11(16)17)4-15-10(7)8(13)3-6/h2-4,9,15H,1,14H2,(H,16,17)/t9-/m0/s1 |
InChI Key |
CGUGQOKZDNVVIL-VIFPVBQESA-N |
Isomeric SMILES |
C1=C(C=C(C2=C1C(=CN2)C[C@@H](C(=O)O)N)F)F |
Canonical SMILES |
C1=C(C=C(C2=C1C(=CN2)CC(C(=O)O)N)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


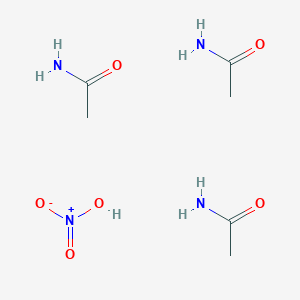
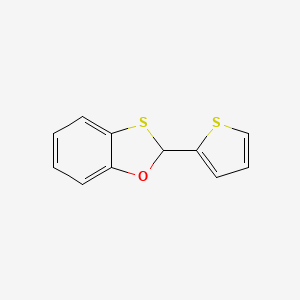
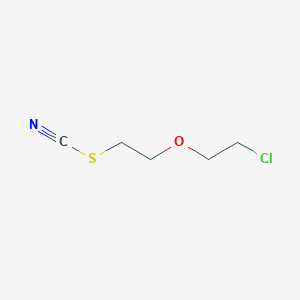
![5,5-Dimethyl-2-oxobicyclo[4.2.0]octan-7-yl acetate](/img/structure/B14633123.png)



![5-Diazonio-2-[2-(4-diazonio-2-sulfonatophenyl)ethenyl]benzenesulfonate](/img/structure/B14633157.png)


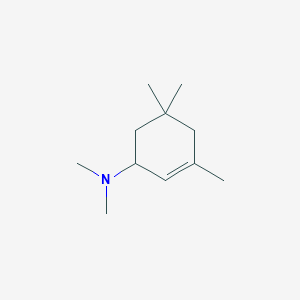
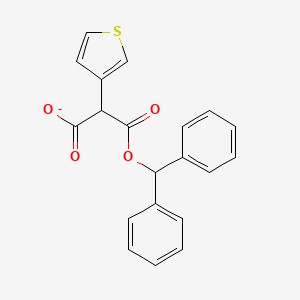
![2-Nitro-4-[(pyridin-4-yl)sulfanyl]aniline](/img/structure/B14633196.png)
